5-benzyl-4-[(3-chlorophenyl)methylsulfanyl]-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one
Description
Properties
IUPAC Name |
5-benzyl-4-[(3-chlorophenyl)methylsulfanyl]-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16ClN3OS2/c24-17-9-4-8-16(12-17)14-29-23-26-19-18-10-5-11-25-21(18)30-20(19)22(28)27(23)13-15-6-2-1-3-7-15/h1-12H,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRPAYJNAENVJNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C3=C(C4=C(S3)N=CC=C4)N=C2SCC5=CC(=CC=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16ClN3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-benzyl-4-[(3-chlorophenyl)methylsulfanyl]-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one typically involves multi-step reactions. One common method includes the condensation of acetoacetic acid derivatives with salicylaldehyde and thiourea in ethanol, using a sodium-bisulfate catalyst . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to achieve the required purity standards.
Chemical Reactions Analysis
Types of Reactions
5-benzyl-4-[(3-chlorophenyl)methylsulfanyl]-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Scientific Research Applications
Biological Activities
Recent studies have indicated that this compound exhibits a range of biological activities:
Anticancer Activity
Research has shown that derivatives of triazatricyclo compounds possess significant anticancer properties. In vitro studies have demonstrated that 5-benzyl-4-[(3-chlorophenyl)methylsulfanyl]-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one can inhibit the proliferation of various cancer cell lines such as HeLa and MCF-7 with IC50 values indicating potent cytotoxic effects .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial efficacy against a range of pathogens. Preliminary findings suggest that it exhibits moderate antibacterial activity against Gram-positive and Gram-negative bacteria .
Antimalarial Potential
There is emerging evidence supporting the use of triazole derivatives in antimalarial drug development. The structural features of this compound may contribute to its potential as a lead compound in the search for new antimalarial agents .
Case Study 1: Anticancer Activity
In a study focusing on the synthesis and evaluation of various triazole derivatives including this compound:
- Methodology : The compound was synthesized via multi-step organic reactions and characterized using NMR and mass spectrometry.
- Findings : The compound exhibited an IC50 value of 6 μM against HeLa cells and showed selective toxicity towards cancer cells compared to non-cancerous cells .
Case Study 2: Antimicrobial Efficacy
A separate investigation assessed the antimicrobial activity of the compound against several bacterial strains:
Mechanism of Action
The mechanism of action of 5-benzyl-4-[(3-chlorophenyl)methylsulfanyl]-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in inflammatory pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from Literature
The following compounds share structural or functional similarities:
Table 1: Structural and Functional Comparison
Key Observations :
Core Heterocycles: The target compound’s triazatricyclic core differs from BPOH-TPA’s benzophenone () and the tetracyclic dithia-aza system in . Its nitrogen/sulfur ratio may enhance binding to metal ions or biological targets compared to purely carbocyclic systems.
Substituent Effects :
- The 3-chlorophenyl group in the target compound introduces electron-withdrawing effects, contrasting with the electron-donating hydroxy or methoxy groups in and . This could influence solubility and intermolecular interactions.
- Benzyl groups (target compound and ) are common in kinase inhibitors due to their ability to occupy hydrophobic pockets.
Synthetic Complexity :
Theoretical and Computational Insights
Key parameters for comparison could include:
- Mulliken charges : To predict reactive sites.
- HOMO-LUMO gaps : To estimate electronic stability.
- Dipole moments : To assess polarity.
For example, the triazolone derivative in has a HOMO-LUMO gap of ~5 eV, typical for conjugated heterocycles. The target compound’s sulfur atoms may lower this gap, increasing reactivity.
Biological Activity
The compound 5-benzyl-4-[(3-chlorophenyl)methylsulfanyl]-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C₁₈H₁₈ClN₃S
- Molecular Weight : 353.87 g/mol
The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors. The presence of the benzyl and chlorophenyl groups enhances its lipophilicity, allowing it to penetrate cellular membranes effectively.
Key Mechanisms:
- Enzyme Inhibition : The compound exhibits inhibitory effects on several enzymes, including acetylcholinesterase (AChE) and urease.
- Receptor Modulation : It interacts with specific receptors involved in inflammatory responses and neurotransmission.
Biological Activities
The following sections detail the biological activities observed for this compound based on recent studies.
Antibacterial Activity
Recent studies have demonstrated that the compound exhibits moderate to strong antibacterial activity against various strains:
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate |
| Bacillus subtilis | Strong |
| Escherichia coli | Weak |
| Staphylococcus aureus | Moderate |
These findings suggest potential applications in treating bacterial infections.
Anti-inflammatory Activity
The compound has shown promising anti-inflammatory properties in vitro. It significantly reduces the production of pro-inflammatory cytokines in activated macrophages.
Antioxidant Activity
In addition to its antibacterial and anti-inflammatory effects, the compound also demonstrates antioxidant activity by scavenging free radicals and reducing oxidative stress markers in cellular models.
Case Studies
- Study on Antibacterial Properties : A study evaluated the antibacterial efficacy of various derivatives of the compound against Salmonella typhi. The results indicated that modifications in the side chains could enhance activity against resistant strains .
- Anti-inflammatory Effects : Another investigation focused on the anti-inflammatory potential of the compound in a murine model of arthritis. The treatment resulted in a significant reduction in joint swelling and inflammatory markers .
- Enzyme Inhibition Studies : Research involving enzyme inhibition revealed that the compound acts as a potent inhibitor of AChE, which may have implications for neurodegenerative diseases like Alzheimer's .
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be controlled to maximize yield?
The synthesis typically involves multi-step pathways, starting with functionalization of the benzyl and chlorophenyl substituents, followed by cyclization to form the tricyclic core. Key steps include:
- Thioether formation : Reacting 3-chlorobenzyl mercaptan with a brominated intermediate under basic conditions (e.g., K₂CO₃ in DMF at 60°C) .
- Cyclization : Using catalytic Pd or Cu to facilitate ring closure, with strict temperature control (80–100°C) to avoid side reactions .
- Purification : Employ gradient HPLC with a C18 column (acetonitrile/water mobile phase) to isolate the final product .
Q. Which spectroscopic techniques are most effective for structural characterization?
A combination of ¹H/¹³C NMR (in DMSO-d₆ or CDCl₃) and high-resolution mass spectrometry (HRMS) is critical for confirming the core structure and substituents. FT-IR identifies sulfur-containing functional groups (e.g., C-S stretches at ~650 cm⁻¹), while X-ray crystallography resolves ambiguities in stereochemistry for crystalline derivatives .
Q. How can solubility and stability be evaluated under experimental conditions?
- Solubility : Use the shake-flask method with solvents of varying polarity (e.g., DMSO, ethanol, PBS) and quantify via UV-Vis spectroscopy .
- Stability : Conduct accelerated degradation studies (pH 1–10, 40–60°C) and monitor using LC-MS to identify hydrolytic or oxidative breakdown products .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
- Systematic substitution : Replace the benzyl or chlorophenyl groups with electron-withdrawing/donating moieties (e.g., 4-fluorobenzyl, 3-nitrobenzyl) and assay against target enzymes (e.g., kinases, proteases) .
- Dose-response assays : Use in vitro models (e.g., cancer cell lines) with IC₅₀ calculations to compare derivatives. Include positive controls (e.g., staurosporine for kinase inhibition) .
Q. What computational strategies predict binding modes with biological targets?
- Molecular docking : Use AutoDock Vina or Schrödinger to model interactions with ATP-binding pockets or allosteric sites .
- Molecular dynamics (MD) simulations : Run 100-ns trajectories in GROMACS to assess binding stability and identify key residues (e.g., hydrophobic interactions with the chlorophenyl group) .
Q. How can contradictions in reported bioactivity data be resolved?
- Reproducibility checks : Validate assay protocols across independent labs, standardizing cell lines (e.g., HEK293 vs. HeLa) and compound purity (>95% by HPLC) .
- Off-target profiling : Screen against a panel of unrelated enzymes (e.g., cytochrome P450s) to rule out nonspecific effects .
Q. What methodologies identify degradation products in physiological environments?
- Simulated gastric fluid (SGF) studies : Incubate the compound at 37°C in HCl (pH 1.2) and analyze metabolites via LC-QTOF-MS .
- Oxidative stress testing : Expose to H₂O₂/Fe²⁺ and monitor sulfoxide/sulfone formation using tandem MS .
Methodological Challenges
Q. How can bioavailability be improved without compromising activity?
- Prodrug design : Introduce hydrolyzable groups (e.g., acetylated amines) to enhance membrane permeability, followed by enzymatic cleavage in vivo .
- Nanoparticle encapsulation : Use PLGA-based carriers to improve solubility and prolong half-life in circulation .
Q. What experimental designs mitigate batch-to-batch variability in synthesis?
- Design of Experiments (DoE) : Apply factorial designs to optimize parameters like reaction time, temperature, and catalyst loading .
- In-line analytics : Integrate PAT (Process Analytical Technology) tools (e.g., ReactIR) for real-time monitoring of intermediates .
Q. How can synergistic effects with other therapeutics be systematically evaluated?
- Checkerboard assays : Test combinations with standard drugs (e.g., cisplatin for cancer) and calculate fractional inhibitory concentration (FIC) indices .
- Transcriptomic profiling : Use RNA-seq to identify pathways modulated by the combination therapy vs. monotherapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
